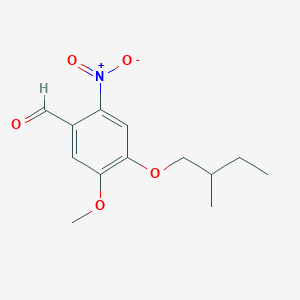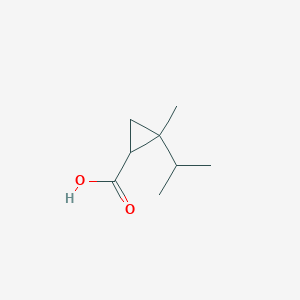
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
Cyclopropane-containing compounds, including those related to 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, have significant applications in synthetic chemistry and biology. For instance, cyclopropane fatty acids have been studied as potential inhibitors of mycolic acid biosynthesis, crucial for the cell wall structure of mycobacteria, suggesting their potential application in tackling tuberculosis and other mycobacterial infections (Hartmann et al., 1994). Furthermore, the cyclopropanation of methyl carboxylates using Tebbe-Type reagents demonstrates the versatility of cyclopropane derivatives in organic synthesis, paving the way for the development of novel pharmaceuticals and materials (Fallahpour & Hansen, 1994).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds derived from cyclopropane dicarboxylic acid, including thiadiazoles and 1,2,4-triazoles, highlights the potential for cyclopropane derivatives in creating bioactive molecules. These compounds could be used in drug discovery and development, offering new pathways for therapeutic interventions (Sharba et al., 2005).
Catalytic Transformations
Cyclopropane derivatives are also pivotal in catalytic transformations, such as the cyclopropanation of norbornadiene and dicyclopentadiene, leading to the synthesis of vinylcyclopropane adducts. This showcases their potential in creating complex polycyclic compounds, useful in materials science and synthetic chemistry (Tomilov et al., 1985).
Advanced Organic Synthesis
Advanced organic synthesis techniques have enabled the creation of novel cyclopropane-containing compounds, such as spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives. These compounds have potential applications in medicinal chemistry and as intermediates in the synthesis of complex organic molecules (Yong et al., 2007).
Photoreduction Studies
The study of photoreduction processes involving cyclopropane derivatives provides insights into photochemical reactions that could have implications in the development of photo-responsive materials and in understanding the behavior of organic compounds under light exposure (Funke & Cerfontain, 1976).
properties
IUPAC Name |
2-methyl-2-propan-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(2)8(3)4-6(8)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYXBNIFEDSVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




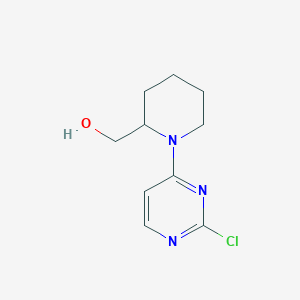
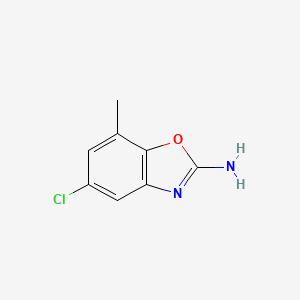
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)
![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)

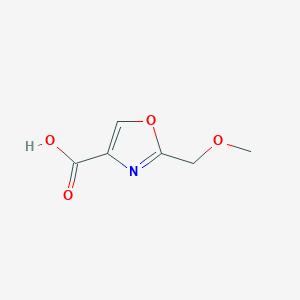
![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)
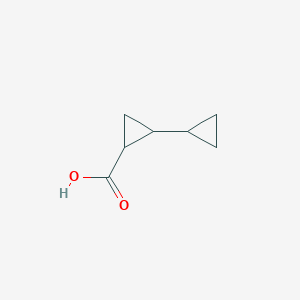
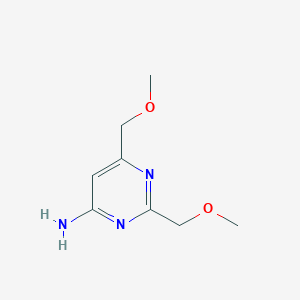
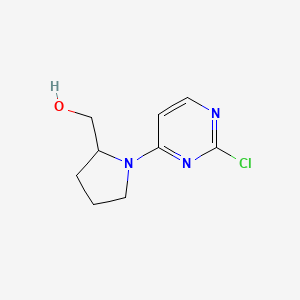
![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)

